molecular formula C11H11F3N4O4S B4294475 1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine

1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine

Cat. No.: B4294475
M. Wt: 352.29 g/mol
InChI Key: MUEVHWRZNRLOQA-UHFFFAOYSA-N
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Description

1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine is a complex organic compound characterized by the presence of nitro groups, a trifluoromethylthio group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the piperazine ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps to ensure the desired purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and trifluoromethylthio group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dinitro-4-(trifluoromethyl)phenol
  • 1-(2,6-dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
  • 2,6-dinitro-4-(trifluoromethyl)aniline

Uniqueness

1-{2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenyl}piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethylsulfanyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O4S/c12-11(13,14)23-7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEVHWRZNRLOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])SC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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